molecular formula C8H11N3 B034162 N,N-dimethyl-5-vinylpyrimidin-2-amine CAS No. 108461-92-3

N,N-dimethyl-5-vinylpyrimidin-2-amine

Cat. No. B034162
M. Wt: 149.19 g/mol
InChI Key: OPFFXSZAVRVMGP-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-vinylpyrimidin-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of N,N-dimethyl-5-vinylpyrimidin-2-amine is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound also inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

N,N-dimethyl-5-vinylpyrimidin-2-amine has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Physiologically, this compound has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

N,N-dimethyl-5-vinylpyrimidin-2-amine has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in various experiments. Additionally, this compound has been shown to have potent antitumor activity, making it a valuable tool for studying cancer biology. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

The potential applications of N,N-dimethyl-5-vinylpyrimidin-2-amine are vast, and there are several future directions for research in this field. One direction is to further study the mechanism of action of this compound to fully understand how it inhibits the growth of cancer cells. Another direction is to explore the potential of this compound as a drug candidate for the treatment of cancer. Additionally, this compound can be used as a monomer for the synthesis of functional polymers, and further research can be done to explore its potential applications in materials science. Overall, N,N-dimethyl-5-vinylpyrimidin-2-amine has great potential for various applications, and further research in this field can lead to significant advancements in science and medicine.

Synthesis Methods

N,N-dimethyl-5-vinylpyrimidin-2-amine is synthesized using a specific method that involves the reaction of 2,4,6-trimethylpyrimidine with vinylmagnesium bromide followed by quenching with dimethylamine. The resulting compound is then purified to obtain N,N-dimethyl-5-vinylpyrimidin-2-amine.

Scientific Research Applications

N,N-dimethyl-5-vinylpyrimidin-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, this compound has been shown to have antitumor activity and is being studied as a potential drug candidate for the treatment of cancer. In materials science, N,N-dimethyl-5-vinylpyrimidin-2-amine has been used as a monomer for the synthesis of functional polymers. In organic chemistry, this compound has been used as a reagent for the synthesis of various compounds.

properties

CAS RN

108461-92-3

Product Name

N,N-dimethyl-5-vinylpyrimidin-2-amine

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-ethenyl-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C8H11N3/c1-4-7-5-9-8(10-6-7)11(2)3/h4-6H,1H2,2-3H3

InChI Key

OPFFXSZAVRVMGP-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C(C=N1)C=C

Canonical SMILES

CN(C)C1=NC=C(C=N1)C=C

synonyms

2-Pyrimidinamine, 5-ethenyl-N,N-dimethyl- (9CI)

Origin of Product

United States

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